molecular formula C7H11N3OS B13317781 2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

Cat. No.: B13317781
M. Wt: 185.25 g/mol
InChI Key: MHTUKICPQAQIOT-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of ammonia to form the amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiazole ring with an amino and amide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-5(3-12-4)2-6(8)7(9)11/h3,6H,2,8H2,1H3,(H2,9,11)

InChI Key

MHTUKICPQAQIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C(=O)N)N

Origin of Product

United States

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